2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
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Overview
Description
2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core, a cyclopropyl group, and a hydroxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents such as diazomethane or a Simmons-Smith reagent.
Attachment of the Hydroxyphenyl Moiety: The hydroxyphenyl group can be attached through a Friedel-Crafts acylation reaction, using phenol and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzamide core can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the hydroxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the benzamide core can yield primary or secondary amines.
Scientific Research Applications
2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: The compound may modulate the activity of specific receptors, either by activating or inhibiting them.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide: Characterized by its unique combination of a benzamide core, a cyclopropyl group, and a hydroxyphenyl moiety.
This compound: Similar in structure but may differ in the position or type of substituents on the benzamide core or the hydroxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-22(2,3)21(28)25-18-12-8-7-11-17(18)20(27)24-15-23(13-14-23)19(26)16-9-5-4-6-10-16/h4-12,19,26H,13-15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLLKYOBAPAXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCC2(CC2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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